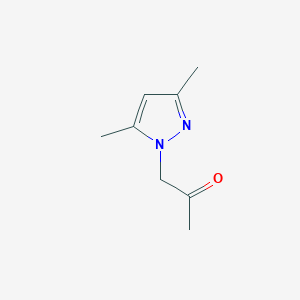

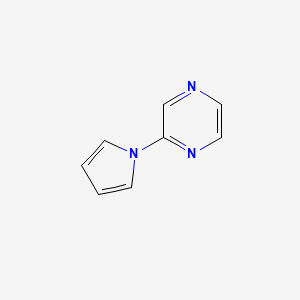

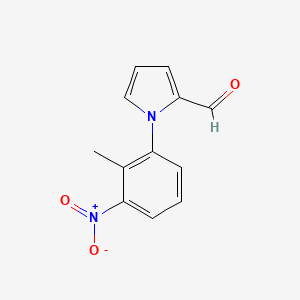

![molecular formula C13H11NO3S B1270262 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid CAS No. 478080-03-4](/img/structure/B1270262.png)

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds structurally related to 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid, often involves reactions of thiophene-based precursors with various organic reagents. For instance, Amr et al. (2010) described the synthesis of novel thiophene derivatives through initial reactions of 2-amino-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, highlighting the diversity of synthetic approaches possible for thiophene-based compounds (Amr et al., 2010).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as X-ray diffraction, IR, and NMR spectroscopy to elucidate the structure of thiophene derivatives. The detailed structure of these compounds can reveal insights into their chemical behavior and interactions. For example, studies by Menati et al. (2020) utilized single-crystal X-ray diffraction to determine the structure of a new azo-Schiff base derived from thiophene-based precursors, showcasing the utility of structural analysis in understanding compound properties (Menati et al., 2020).

Chemical Reactions and Properties

Thiophene derivatives participate in a variety of chemical reactions, leading to a wide range of potential applications. For instance, Shevelev et al. (2001) explored the cyclocondensation reactions of thiophene derivatives, indicating the reactive nature of these compounds and their utility in synthesizing more complex molecules (Shevelev et al., 2001).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and photoluminescence, are critical for their application in materials science and other fields. Osterod et al. (2001) reported on the luminescent properties of supramolecular assemblies based on thiophene derivatives, highlighting the potential of these compounds in the development of new materials (Osterod et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the applications and behavior of thiophene derivatives. Research by Youssef (2009) on the reactions of thiophene derivatives with various nucleophiles provides valuable information on the chemical versatility of these compounds (Youssef, 2009).

Scientific Research Applications

-

β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives

- Field : Organic Chemistry, Pharmacology .

- Application : These compounds, which contain a β-amino acid moiety and a heterocyclic core, have shown promising pharmacological properties . They have been used as antiviral, anti-inflammatory, antibacterial compounds, anaplastic lymphoma kinase (ALK) inhibitors, as well as agonist and antagonists of the receptors .

- Method : The synthesis of these compounds involves a few steps, leading to the production of a β2,3-amino acid moiety containing compound .

- Results : The compounds have shown promising biological activity, including antiviral, anti-inflammatory, and antibacterial properties .

-

2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides

- Field : Organic Chemistry, Biochemistry .

- Application : These benzamide compounds have shown antioxidant and antibacterial activities .

- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . They also exhibited in vitro growth inhibitory activity against different bacteria .

Safety And Hazards

properties

IUPAC Name |

3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGYJETWWYWHAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

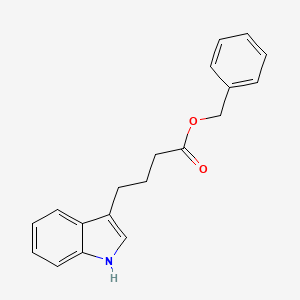

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)

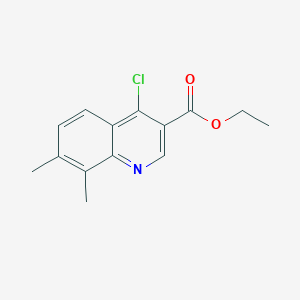

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)